5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid

Overview

Description

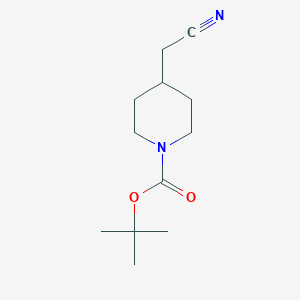

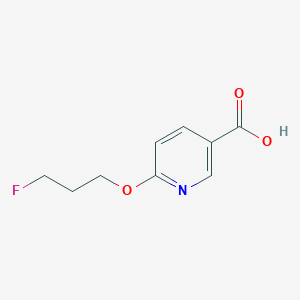

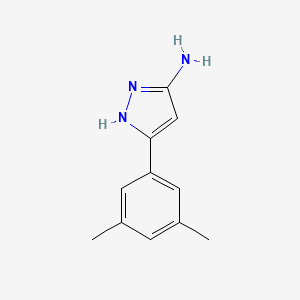

5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid is a chemical compound. It is a derivative of benzoic acid with a tert-butoxycarbonyl (Boc) protected amino group and a chlorine atom on the benzene ring . The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .

Synthesis Analysis

The synthesis of compounds similar to 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAs). These Boc-AAs can be prepared by neutralizing imidazolium hydroxide with commercially available Boc-protected amino acids . The resulting Boc-AAs are then used as starting materials in peptide synthesis .Molecular Structure Analysis

The molecular structure of 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid can be inferred from its IUPAC name and similar compounds. It consists of a benzene ring with a carboxylic acid group, a chlorine atom, and a Boc-protected amino group .Chemical Reactions Analysis

The Boc group in 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid can react with various reagents in peptide synthesis. For instance, it can react with N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, a coupling reagent, to form amide bonds without the addition of a base .Scientific Research Applications

Peptide Synthesis and Modification

The compound has been utilized in the synthesis of unnatural amino acids and peptides. For instance, an unnatural amino acid mimicking a tripeptide β-strand forms β-sheet-like hydrogen-bonded dimers, indicating its potential in designing peptide-based materials (Nowick et al., 2000). Similarly, N-tert-butoxycarbonylation of amines has been facilitated using efficient catalysts, highlighting its relevance in amine protection, a crucial step in peptide synthesis (Heydari et al., 2007).

Polymerization

Research on amino acid-functionalized norbornene diester monomers indicates that compounds containing tert-butoxycarbonyl groups can be polymerized to form polymers with high molecular weights (Sutthasupa et al., 2007). This process is essential for creating materials with specific physical properties for various applications, from biomedical to industrial.

Catalysis and Chemical Synthesis

The utility of tert-butoxycarbonyl amino acids extends to catalysis and chemical synthesis, offering a method for the selective deprotection of N-Boc groups catalyzed by silica gel, which is critical for synthesizing multifunctional organic compounds (Min, 2007). Moreover, the synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents showcases the potential of such compounds in medicinal chemistry (Kumar et al., 2009).

Novel Compounds and Materials Science

Further research demonstrates the synthesis of enantiopure non-natural alpha-amino acids using tert-butyl (2S)-2-[bis-(tert-butoxycarbonyl)amino]-5-oxopentanoate as a key intermediate, underscoring the importance of these compounds in creating novel materials and molecules with potential applications in various fields, including materials science (Constantinou-Kokotou et al., 2001).

Mechanism of Action

Target of Action

The primary targets of Boc-5-amino-2-chlorobenzoic acid are amino acids and peptides . This compound is a tert-butyloxycarbonyl (Boc)-protected amino acid, which is used in peptide synthesis . The Boc group serves as a protective group for the amino group during peptide synthesis, preventing unwanted side reactions .

Mode of Action

Boc-5-amino-2-chlorobenzoic acid interacts with its targets through a process known as deprotection . In this process, the Boc group is removed, revealing the amino group that can then participate in peptide bond formation . This deprotection process is facilitated by the use of a phosphonium ionic liquid, which has low viscosity and high thermal stability .

Biochemical Pathways

The primary biochemical pathway affected by Boc-5-amino-2-chlorobenzoic acid is peptide synthesis . Specifically, this compound is used as a starting material in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, resulting in the formation of dipeptides .

Pharmacokinetics

It’s worth noting that the use of ionic liquids in peptide synthesis can potentially enhance the solubility and stability of the resulting peptides .

Result of Action

The primary result of the action of Boc-5-amino-2-chlorobenzoic acid is the formation of dipeptides . These dipeptides are formed in satisfactory yields within 15 minutes . The use of Boc-protected amino acids in peptide synthesis allows for the efficient creation of peptides with a high degree of control over the sequence .

Action Environment

The action of Boc-5-amino-2-chlorobenzoic acid is influenced by the reaction environment. For instance, the use of a phosphonium ionic liquid provides a beneficial effect due to its low viscosity and high thermal stability . Additionally, the reaction is carried out at high temperatures, which facilitates the rapid deprotection of the Boc group . The solubility of the Boc-AAILs in various solvents also influences the efficiency of the reaction .

properties

IUPAC Name |

2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-7-4-5-9(13)8(6-7)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRXWUBPCIBQMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624458 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid | |

CAS RN |

503555-96-2 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-((tert-butoxycarbonyl)amino)-2-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)

![3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1344050.png)